The compound 2-[(2S)-6-[[(1S)-1-Ethoxycarbonyl-3-phenyl-propyl]amino]-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetic acid is a complex organic molecule with significant pharmaceutical implications. It is classified under the category of antihypertensive agents and is associated with various related compounds, including Temocapril, which is used in the treatment of hypertension. The compound is recognized by its CAS number 111902-57-9 and has been studied for its potential therapeutic effects.
The synthesis of 2-[(2S)-6-[[(1S)-1-Ethoxycarbonyl-3-phenyl-propyl]amino]-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetic acid involves multi-step organic reactions that typically include:
Technical details regarding specific reagents, conditions, and yields are often proprietary or vary according to the laboratory protocols.
The molecular formula for this compound is , indicating a complex structure that includes multiple functional groups. The compound features:
CCOC(=O)[C@H](C)N[C@@H](CCc1ccccc1)C(=O)OCC
This notation provides insight into the connectivity of atoms in the molecule.
The compound may undergo various chemical reactions typical of amines, carboxylic acids, and heterocycles:
These reactions are essential for modifying the compound to enhance its pharmacological properties.
The mechanism of action for this compound is primarily based on its ability to inhibit angiotensin-converting enzyme (ACE), similar to other antihypertensive drugs. By blocking ACE, it prevents the conversion of angiotensin I to angiotensin II, leading to:
This dual action contributes to its efficacy in managing hypertension.
These properties are crucial for understanding how the compound behaves under various conditions and its compatibility with other substances.
The primary application of 2-[(2S)-6-[[(1S)-1-Ethoxycarbonyl-3-phenyl-propyl]amino]-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetic acid lies within pharmacology as an antihypertensive agent. Its structural similarities to known ACE inhibitors suggest potential use in treating cardiovascular diseases, particularly hypertension.
Additionally, ongoing research may explore its efficacy against other conditions influenced by angiotensin II levels, such as heart failure and chronic kidney disease. Its unique structural features also make it a candidate for further modifications aimed at improving therapeutic outcomes or reducing side effects.
CAS No.: 27542-17-2
CAS No.: 1232-43-5
CAS No.:
CAS No.: 82388-11-2